1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one
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Overview
Description
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused-ring system containing nitrogen atoms. The presence of the 6-chloro-1,8-naphthyridine moiety in this compound suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The 6-chloro-1,8-naphthyridine moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA synthesis and cell death. Additionally, the compound may interact with other cellular targets, such as kinases and receptors, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Naphthyridine derivatives: Various derivatives of naphthyridine exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole derivatives: Compounds containing the indole nucleus, which share similar biological activities and are used in drug development.
The uniqueness of this compound lies in its specific structural features and the presence of the 6-chloro-1,8-naphthyridine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H22ClN3O2/c1-28-19-4-2-3-15(11-19)12-21(27)26-9-7-16(8-10-26)20-6-5-17-13-18(23)14-24-22(17)25-20/h2-6,11,13-14,16H,7-10,12H2,1H3 |
InChI Key |
PNYZPONNDCWHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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